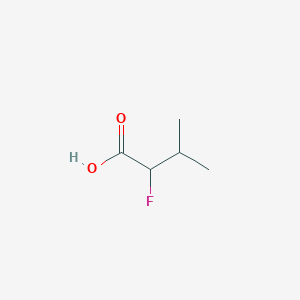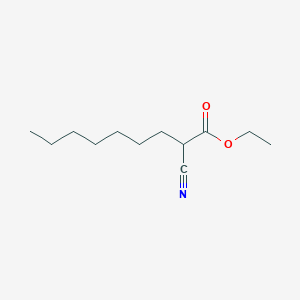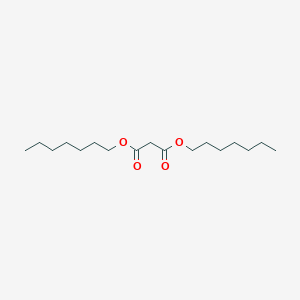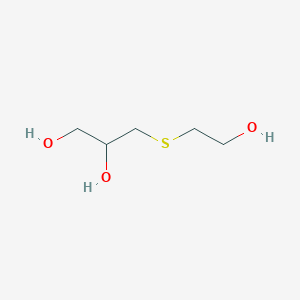
2-Fluoro-3-methylbutanoic acid
Overview
Description
2-Fluoro-3-methylbutanoic acid is a chemical compound with the CAS Number: 1578-62-7 . It has a molecular weight of 120.12 and is typically found in a powder form .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-methylbutanoic acid is C5H9FO2 . It has an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .Physical And Chemical Properties Analysis
2-Fluoro-3-methylbutanoic acid is a powder with a melting point of 49-50°C . and is typically stored at a temperature of 4°C .Scientific Research Applications
Chemical Properties and Storage
“2-Fluoro-3-methylbutanoic acid” is a chemical compound with the CAS Number: 1578-62-7 . It has a molecular weight of 120.12 and is stored at a temperature of 4°C . It is available in a physical form of powder .
Flavor Formation in Bacterial Pathways
In the field of bioinformatics, “2-Fluoro-3-methylbutanoic acid” has been used in the prediction of bacterial flavor-forming pathways . A study demonstrated the added-value of the approach by using flavor-forming pathways in lactic acid bacteria (LAB) as an example . Established metabolic routes leading to the formation of flavor compounds from leucine were successfully replicated .
Conversion to 3-Methylbutanoic Acid
One of the novel reactions involved in flavor formation is the conversion of alpha-hydroxy-isocaproate to 3-methylbutanoic acid . This reaction was predicted using a novel approach, Reverse Pathway Engineering (RPE), which combines chemoinformatics and bioinformatics analyses .
Synthesis of Dimethyl Sulfide
Another novel reaction predicted using the RPE approach is the synthesis of dimethyl sulfide . This new insight into the flavor-formation mechanisms in LAB can have a significant impact on improving the control of aroma formation in fermented food products .
Use in Specialty Coffee
“2-Fluoro-3-methylbutanoic acid” has been found in specialty coffee beans with a high cupping score . Non-targeted gas chromatography-mass spectrometry-based chemometric profiling indicated that these beans contained considerable amounts of methyl-esterified compounds (MECs), including 3-methylbutanoic acid methyl ester .
Potential Applications in Synthetic Biology
Given the flexibility of the input reaction databases and compounds, the RPE approach used in predicting the reactions involving “2-Fluoro-3-methylbutanoic acid” can be easily extended to a broad spectrum of applications . One such potential application is in the field of synthetic biology .
Safety And Hazards
The safety information for 2-Fluoro-3-methylbutanoic acid indicates that it is potentially dangerous . The hazard statements include H302, H315, H318, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPSUGSPUHMWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylbutanoic acid | |
CAS RN |
1578-62-7 | |
| Record name | Butyric acid, 2-fluoro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-methylbutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)











![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)
![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)